An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 2,3-dibromophenol (CAS No: 57383-80-9).[1][2] As a member of the dibromophenol isomer group, this compound serves as a valuable starting material in organic synthesis and is a metabolite of dibromobenzene.[1][3][4] This document consolidates key quantitative data, outlines relevant experimental protocols for synthesis and analysis, and presents visualizations to facilitate a deeper understanding of its molecular structure and analytical workflows. While bromophenols as a class are noted for their biological activities, this guide focuses on the fundamental physicochemical attributes of the 2,3-isomer.
Chemical Structure and Identification
2,3-Dibromophenol is an organic aromatic compound characterized by a phenol ring substituted with two bromine atoms at the ortho and meta positions relative to the hydroxyl group.[5] This specific arrangement of substituents dictates its chemical reactivity and physical properties.
The structural and identification parameters are as follows:
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IUPAC Name: 2,3-dibromophenol[6]
Caption: Chemical structure of 2,3-Dibromophenol.
Physicochemical Properties
The quantitative physicochemical properties of 2,3-dibromophenol are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, designing synthetic routes, and developing analytical methods.
| Property | Value | Reference(s) |
| Molecular Weight | 251.90 g/mol | [1][3][6][7] |
| CAS Number | 57383-80-9 | [1][2][3][8] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 68-69 °C | [1][2][4] |
| Boiling Point | 252.1 ± 20.0 °C at 760 mmHg | [1][2][4] |
| Density | 2.1 ± 0.1 g/cm³ | [1] |
| pKa | 7.47 ± 0.10 (Predicted) | [2][4][9] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2][4][10] |
| Flash Point | 106.3 ± 21.8 °C | [1] |
| Refractive Index | 1.644 | [1] |
| XLogP3 | 2.9 - 3.48 | [1][2][6] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
Experimental Protocols
Synthesis of Dibromophenols
Methodology: Phenol Bromination in Aqueous Medium [5]
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Reagents:
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Phenol (ArOH)
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Molecular Bromine (Br₂)
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Oxidizing Agent: 16-25% aqueous solution of sodium hypochlorite (NaOCl) or 25-30% aqueous hydrogen peroxide (H₂O₂).
-
-
Procedure:
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In a suitable reaction vessel, place phenol in an aqueous medium at a controlled temperature of 20-40 °C.
-
Maintain a molar ratio of Phenol:Bromine:Oxidizing Agent at approximately 1:1:1.
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Over a period of 0.5 to 1.0 hour, introduce the molecular bromine and the oxidizing agent to the reaction mixture with consistent stirring.
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Allow the reaction to proceed for 2.5 to 5.0 hours at the specified temperature.
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Following the reaction period, continue to stir the reaction mass for an additional 2.5 to 5.0 hours.
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Isolate the target dibromophenol product using conventional methods such as recrystallization. The patent reports a yield of 98-99% for a mixture of 2,4- and 2,6-dibromophenol.[5]
-
Note: The precise ratio of isomers (including the 2,3-isomer) would depend on the exact reaction conditions and may require further optimization and purification steps like column chromatography for isolation.
Analytical Determination of Dibromophenols
The quantification of dibromophenols in various matrices, such as environmental or biological samples, is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Methodology: RP-HPLC with UV Detection [6]
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Instrumentation:
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HPLC system with a gradient pump and UV detector.
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Column: C8 or C18 reverse-phase column (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size).[6]
-
-
Mobile Phase:
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A gradient elution is typically employed using a mixture of acidified water and an organic solvent.
-
Example: Mobile Phase A: Water with 0.05% trifluoroacetic acid. Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.[6]
-
-
Procedure:
-
Sample Preparation: Perform extraction of bromophenols from the sample matrix. A common method is combined continuous hydrodistillation-solvent extraction. For solid samples, ultrasonic extraction with a polar solvent may be used.
-
Chromatographic Separation: Inject the prepared sample extract into the HPLC system. A gradient program is run to separate the different bromophenol isomers. For example, starting with a low percentage of acetonitrile and gradually increasing the concentration to elute the compounds based on their polarity.[6]
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Detection: Monitor the column eluent using a UV detector. The detection wavelength is typically set around 286 nm for dibromophenols.
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Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of certified reference standards. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.[6]
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Caption: Workflow for the analysis of dibromophenols via RP-HPLC.
Biological Activity and Signaling Pathways
While 2,3-dibromophenol itself is primarily noted as a synthetic precursor, the broader class of bromophenols, particularly those derived from marine algae, exhibit a range of significant biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][4]
For instance, related complex bromophenol structures have been shown to modulate critical cellular signaling pathways. Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane, a natural compound from marine algae, inhibits cancer cell proliferation and migration by down-regulating the β1-integrin/FAK signaling pathway.[1] Other bromophenols have been found to deactivate the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.[2]
However, at present, there is no specific, detailed research in the provided results describing a signaling pathway directly modulated by 2,3-dibromophenol. Its biological role is more established as a metabolite. Further research is required to elucidate any direct interactions of 2,3-dibromophenol with cellular signaling cascades.
Applications and Safety
The primary application of 2,3-dibromophenol is as a fundamental starting material and intermediate in organic synthesis.[1][3][4] This makes it a valuable building block for the creation of more complex molecules in the pharmaceutical and chemical industries.[5][10]
It is important to handle 2,3-dibromophenol with appropriate safety precautions. As with many halogenated phenols, it may pose health and environmental risks, necessitating careful handling, storage, and disposal.[5]
References
- 1. Marine bromophenol bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells via modulating β1-integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dibromophenol | C6H4Br2O | CID 34264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
